![molecular formula C26H26N4O5S B2539145 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-14-3](/img/structure/B2539145.png)

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

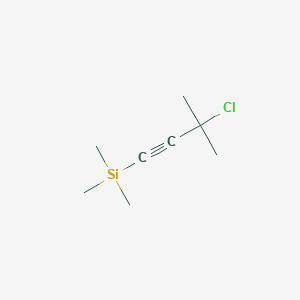

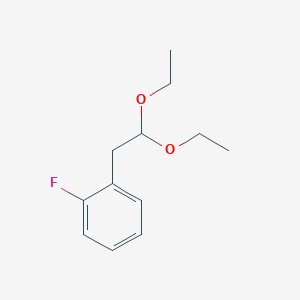

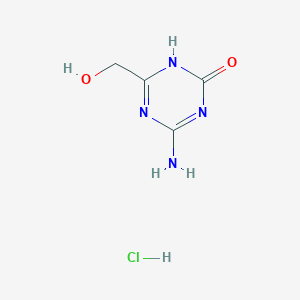

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a propan-2-yl group, a sulfamoyl group, a methoxyphenyl group, and an oxadiazol group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the sulfamoyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl and oxadiazol groups could make the compound more polar and potentially increase its solubility in water .Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide exhibits pharmacodynamic activities influencing gastrointestinal tract motility, enhancing gastric emptying, and showing antiemetic properties by blocking the chemoreceptor trigger zone for vomiting. Its pharmacokinetic profile suggests rapid absorption and excretion with a short half-life. Clinical applications include facilitating diagnostic procedures in gastroenterology and managing post-operative vomiting, with a noted low incidence of transient side effects. The compound's actions on drug absorption rates highlight its potential to influence the pharmacokinetics of co-administered medications, a property that could be of interest in optimizing therapeutic regimens (Pinder et al., 2012).

Sulfamethoxazole in Environmental Contexts

Sulfamethoxazole, a sulfonamide antibiotic, has been studied for its environmental persistence and effects, including the mechanisms of removal from aqueous solutions. Although not directly linked to the chemical compound , the research into sulfonamides' environmental behavior, degradation, and removal techniques, such as adsorption and advanced oxidation processes, provides a foundation for understanding the broader implications of sulfonamide compounds in both clinical and environmental settings (Prasannamedha & Kumar, 2020).

Biological Activities of Benzimidazoles and Related Compounds

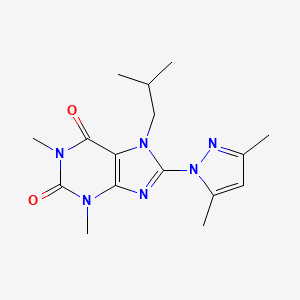

Research on benzimidazoles and related heterocyclic compounds, including those with sulfamoyl groups, has identified a range of biological activities. These activities span antimicrobial, anticancer, and anti-inflammatory effects, among others, suggesting a versatile pharmacological potential. The structural motifs common to these compounds, such as the benzimidazole core and sulfamoyl functionalities, are critical for their biological activities and offer avenues for novel drug development (Saganuwan, 2020).

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds have been extensively reviewed for their role in drug development, highlighting their significance in creating bacteriostatic antibiotics and their incorporation into various clinically used drugs, including diuretics and carbonic anhydrase inhibitors. The exploration of sulfonamide inhibitors, covering a range of therapeutic targets from tyrosine kinase to HIV protease-1, underscores the chemical versatility and therapeutic potential of sulfonamide-based compounds in addressing a multitude of health conditions (Gulcin & Taslimi, 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-7-5-4-6-8-19)36(32,33)23-15-11-20(12-16-23)24(31)27-26-29-28-25(35-26)21-9-13-22(34-3)14-10-21/h4-16,18H,17H2,1-3H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMGNKXVXIKOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2539085.png)